molecular formula C9H9N3S B3158285 4-(3-Methylthiophen-2-yl)pyrimidin-2-amine CAS No. 856974-83-9

4-(3-Methylthiophen-2-yl)pyrimidin-2-amine

Cat. No.: B3158285
CAS No.: 856974-83-9
M. Wt: 191.26 g/mol
InChI Key: FQQZSGNHBBJFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylthiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that incorporates both a thiophene and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

The primary target of 4-(3-Methyl-2-thienyl)-2-pyrimidinamine, also known as Tiagabine, is the GABA transporter 1 (GAT1) . GAT1 is responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into the presynaptic neuron . By targeting GAT1, Tiagabine increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects .

Mode of Action

Tiagabine acts by inhibiting the reuptake of GABA by GAT1 . This inhibition prevents the removal of GABA from the synaptic cleft, allowing it to continue exerting its inhibitory effects on the postsynaptic neuron . This results in an overall decrease in neuronal excitability, which can help control conditions characterized by excessive neuronal activity, such as seizures .

Biochemical Pathways

The action of Tiagabine primarily affects the GABAergic pathway . By inhibiting GAT1, Tiagabine increases the concentration of GABA in the synaptic cleft . GABA then binds to its receptors on the postsynaptic neuron, opening chloride channels and hyperpolarizing the neuron . This makes the neuron less likely to fire, thereby reducing neuronal excitability .

Pharmacokinetics

Tiagabine exhibits high bioavailability (90-95%) and is primarily metabolized by the liver via the CYP450 system, particularly CYP3A . The onset of action occurs approximately 45 minutes after administration, and the elimination half-life is between 5-8 hours . The drug is excreted via both fecal (63%) and renal (25%) routes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylthiophen-2-yl)pyrimidin-2-amine typically involves the reaction of 3-methylthiophene-2-carbaldehyde with guanidine under basic conditions. The reaction proceeds through a cyclization process to form the pyrimidine ring. The detailed steps are as follows:

    Starting Materials: 3-methylthiophene-2-carbaldehyde and guanidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol.

    Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylthiophen-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methylthiophen-2-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine: This compound has an additional thiophene ring, which may enhance its biological activity.

    Pyrazolo[3,4-d]pyrimidine: This compound has a similar pyrimidine core but with different substituents, leading to distinct biological properties.

    Thiophene derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene are used in similar applications but have different structural features.

Uniqueness

4-(3-Methylthiophen-2-yl)pyrimidin-2-amine is unique due to its specific combination of a thiophene and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(3-methylthiophen-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-3-5-13-8(6)7-2-4-11-9(10)12-7/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQZSGNHBBJFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methylthiophen-2-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(3-Methylthiophen-2-yl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(3-Methylthiophen-2-yl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(3-Methylthiophen-2-yl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(3-Methylthiophen-2-yl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(3-Methylthiophen-2-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.